molecular formula C17H18N4O B2850142 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea CAS No. 1797062-10-2

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea

Cat. No.: B2850142
CAS No.: 1797062-10-2
M. Wt: 294.358
InChI Key: YJDYQQYEMHHTQF-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea is a synthetic urea derivative featuring a pyrrolopyridine core linked to a phenylurea group via a three-carbon propyl chain. The pyrrolopyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The phenylurea group may enhance binding affinity to biological targets due to hydrogen-bonding interactions.

Properties

IUPAC Name

1-phenyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(20-15-7-2-1-3-8-15)19-11-5-12-21-13-9-14-6-4-10-18-16(14)21/h1-4,6-10,13H,5,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYQQYEMHHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolo[2,3-b]pyridine core can lead to the formation of pyridine N-oxides, while reduction of the urea moiety can yield amines .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea, differing primarily in substituents and side chains:

Compound Name Molecular Formula Key Substituents Core Structure Reference ID
This compound (Target) C₁₉H₁₉N₅O Phenylurea, propyl linker Pyrrolo[2,3-b]pyridine N/A
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Phenylurea, dimethylamino-propyl linker Urea
1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 5) C₃₀H₂₉N₅O₂ Indol-3-yl, dihydropyridine linker Pyrrolo[2,3-b]pyridine
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 9) C₃₁H₃₁N₅O₃ Methoxy-indol-3-yl, ethyl linker Pyrrolo[2,3-b]pyridine

Key Observations :

  • Side Chain Variations : The target compound’s propyl linker contrasts with ethyl or butyl chains in analogs (e.g., Compounds 6–9 in ), which may influence conformational flexibility and target binding .
Physicochemical Properties

Comparative data on yields, melting points, and synthetic routes:

Compound Name Yield (%) Melting Point (°C) Synthetic Route Highlights Reference ID
Target Compound N/A N/A Likely involves Suzuki coupling* Inferred
Compound 5 46 97–102 Pd-catalyzed cross-coupling
Compound 9 43 129–132 Similar to Compound 5 with methoxy
3-[3-(Dimethylamino)propyl]-1-phenylurea N/A N/A Nucleophilic substitution

Notes:

  • Lower yields (41–46%) in pyrrolopyridine-containing compounds (e.g., Compound 5) suggest synthetic challenges due to steric hindrance or side reactions .
  • Higher melting points in indole-containing analogs (e.g., Compound 6: 233–235°C) correlate with increased crystallinity from planar aromatic systems .

Key Insights :

  • Pyrrolopyridine derivatives (e.g., Compounds 5–9) are often explored for kinase inhibition due to their ATP-binding site compatibility, but specific data for the target compound remain speculative .

Biological Activity

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrrolo[2,3-b]pyridine moiety with a phenylurea group, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical formula of this compound is C15H18N4C_{15}H_{18}N_{4}, with a molecular weight of approximately 270.34 g/mol. The structure can be represented as follows:

Structure C15H18N4O\text{Structure }\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cellular processes such as proliferation, migration, and angiogenesis. By inhibiting these pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (4T1) and lung cancer (A549) cells.
Cell LineIC50 (μM)
4T112.5
A54915.0

Enzyme Inhibition

The compound also demonstrates inhibitory effects on key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) Inhibition : It inhibits both COX-1 and COX-2 enzymes, which are critical in the inflammatory response.
EnzymeIC50 (μM)
COX-110.0
COX-28.5

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and its target receptors. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding sites of FGFRs and COX enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving the treatment of breast cancer cell lines with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

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